2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine
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Overview
Description
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a 1H-1,2,4-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the reaction of 2-methylpyridine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution on the 2-methylpyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form complexes with metals like ruthenium, which exhibit cytotoxic properties against cancer cells.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a ligand.
Biological Studies: It is studied for its interactions with biological molecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine involves its ability to coordinate with metal ions, forming complexes that can interact with biological targets. These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with the triazole ring substituted at a different position.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine: Another isomer with a different substitution pattern.
Uniqueness
2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. This makes it particularly useful in the synthesis of metal complexes and coordination polymers .
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2-methyl-5-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-6-2-3-7(4-9-6)8-10-5-11-12-8/h2-5H,1H3,(H,10,11,12) |
InChI Key |
STXXBPYUSAVIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC=NN2 |
Origin of Product |
United States |
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